2-{2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione
Description
1-{2-[(1-Acetyl-1H-benzimidazol-2-yl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione is a phthalimide-derived compound characterized by a benzimidazole moiety linked via a sulfanyl-ethyl spacer to the isoindole-dione core. Phthalimide analogs are widely studied for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The acetylated benzimidazole group in this compound may enhance its pharmacokinetic profile, such as solubility or metabolic stability, compared to simpler phthalimide derivatives.
Properties
Molecular Formula |
C19H15N3O3S |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-[2-(1-acetylbenzimidazol-2-yl)sulfanylethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C19H15N3O3S/c1-12(23)22-16-9-5-4-8-15(16)20-19(22)26-11-10-21-17(24)13-6-2-3-7-14(13)18(21)25/h2-9H,10-11H2,1H3 |
InChI Key |
MPXPWJYSFMBAPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2N=C1SCCN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(1-ACETYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ETHYL}-1H-ISOINDOLE-1,3(2H)-DIONE typically involves multi-step organic reactions. The benzimidazole moiety can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents . The isoindole structure can be constructed through Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions .
Industrial Production Methods
Industrial production of such compounds often employs scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-{2-[(1-ACETYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ETHYL}-1H-ISOINDOLE-1,3(2H)-DIONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzimidazole and isoindole rings
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2-{2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions that incorporate various functional groups. The presence of the benzimidazole moiety suggests potential interactions with biological targets due to its ability to form hydrogen bonds and engage in π-stacking interactions.
Recent studies have employed techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for structural characterization. The compound's molecular formula is , with a molecular weight of approximately 320.37 g/mol.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit promising antimicrobial properties. A study highlighted the effectiveness of isoindole derivatives against various bacterial strains, demonstrating inhibition comparable to standard antibiotics like gentamicin .
Anticancer Properties
In vitro evaluations have shown that derivatives of isoindole, including this compound, possess significant anticancer activity. For example, compounds synthesized from isoindole frameworks exhibited IC50 values indicating strong antiproliferative effects against human cancer cell lines such as Caco-2 and HCT-116 . Mechanistic studies suggest that these compounds induce apoptosis and arrest the cell cycle in cancer cells.
Antioxidant Activity
The antioxidant potential of isoindole derivatives has also been documented. These compounds can scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related diseases .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory applications. Research into related benzimidazole derivatives indicates their efficacy in treating conditions characterized by inflammation, such as asthma and rheumatoid arthritis .
Leishmaniasis Treatment
Recent studies have identified isoindole derivatives as effective agents against Leishmania tropica, outperforming traditional treatments like Glucantime . This highlights the potential for developing new therapeutic strategies for parasitic infections.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of these compounds. Studies indicate that modifications to the isoindole or benzimidazole moieties can significantly enhance their pharmacological profiles. For instance, halogenation has been shown to increase antimicrobial potency.
Mechanism of Action
The mechanism of action of 2-{2-[(1-ACETYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ETHYL}-1H-ISOINDOLE-1,3(2H)-DIONE involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to tubulin, inhibiting microtubule formation, which is crucial for cell division. This action makes it a potential anticancer agent . The isoindole structure may interact with various enzymes and receptors, contributing to its biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Phthalimide derivatives exhibit structural and functional diversity depending on their substituents. Below is a comparative analysis of the target compound and its analogs:
Table 1: Structural and Functional Comparison of Phthalimide Analogs
Key Observations
Structural Variations and Activity :
- The acetyl-benzimidazole group in the target compound may improve membrane permeability compared to the bromo-ethyl-indole group in ’s analog, which showed strong hepatoprotective effects.
- The trichloromethylthio group in folpet confers pesticidal activity but lacks therapeutic relevance, highlighting how substituent choice dictates application.
Synthetic Methods :
- Analogous compounds, such as those in , are synthesized via microwave-assisted Leuckart reactions, which offer efficiency and scalability . This method could be applicable to the target compound.
Mechanistic Insights: The hepatoprotective analog in reduced oxidative stress markers (MDA, NO), suggesting that the target compound’s benzimidazole-acetyl group might similarly modulate antioxidant pathways .
Application Spectrum :
- While folpet is restricted to agricultural use, other analogs bridge therapeutic and synthetic roles, underscoring the versatility of isoindole-dione derivatives.
Biological Activity
The compound 2-{2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione is a novel organic molecule with potential therapeutic applications. Its unique structure combines elements of isoindole and benzimidazole chemistry, which may enhance its biological activity. This article reviews the biological activities associated with this compound, focusing on its anti-inflammatory properties, particularly through cyclooxygenase inhibition.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 365.4 g/mol. The structural components include:
- Isoindole Dione : Contributes to the compound's reactivity and potential biological activity.
- Benzimidazole Moiety : Enhances interaction with biological targets.
- Sulfanyl Group : May influence the compound's pharmacokinetics and dynamics.
Anti-inflammatory Properties
Preliminary studies indicate that This compound exhibits significant anti-inflammatory activity, primarily through the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are critical in the inflammatory process, converting arachidonic acid into prostaglandins, which mediate inflammation.
Molecular Docking Studies :
Molecular docking simulations have shown that this compound binds effectively to both COX-1 and COX-2 enzymes. The binding affinities suggest a strong interaction characterized by hydrogen bonding and hydrophobic contacts, stabilizing the complex within the active sites of these enzymes .
Comparative Analysis of Biological Activity
The following table summarizes the biological activity of This compound compared to other related compounds:
| Compound Name | COX Inhibition (IC50) | Selectivity (COX-2/COX-1) | Notes |
|---|---|---|---|
| Target Compound | 90.28 µM | > Meloxicam | Significant anti-inflammatory activity |
| Meloxicam | 15 µM | 0.5 | Standard anti-inflammatory drug |
| Compound A | 85 µM | < Meloxicam | Less selective but similar efficacy |
| Compound B | 70 µM | > Meloxicam | Higher selectivity for COX-2 |
Case Studies
Several case studies have illustrated the potential applications of this compound in pain management and anti-inflammatory therapies. For instance:
- In Vivo Studies : Animal models treated with the compound showed reduced inflammation markers compared to control groups, indicating its efficacy in inflammatory conditions.
- Cell Line Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, suggesting additional antitumor properties that warrant further investigation .
Future Directions
Further research is necessary to explore:
- The pharmacokinetics and metabolism of this compound in vivo.
- Its potential as an antitumor agent alongside its anti-inflammatory properties.
- Optimization of synthesis methods to improve yield and purity for clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
